3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
Description
Properties
IUPAC Name |
3-(6-methylpyridazin-3-yl)oxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O2/c1-13-6-7-17(25-24-13)28-16-5-2-4-14(10-16)18(27)23-15-11-20-19(21-12-15)26-9-3-8-22-26/h2-12H,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOSVGHULXMHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=C(N=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide typically involves multiple steps, starting with the preparation of the core structures of pyridazine, pyrazole, and pyrimidine rings. These core structures are then linked through various chemical reactions, such as nucleophilic substitution and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present in the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles, depending on the specific reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of bacterial growth or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions are highlighted through comparisons with related benzamide derivatives and heterocyclic agents. Key findings are summarized below:
Structural Analogues in Purinoreceptor Antagonism
- Eilapixant (3-(5-methyl-1,3-thiazol-2-yl)-5-{[(3R)-oxolan-3-yl]oxy}-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide): Structural Differences: Replaces the pyridazin-3-yloxy group with a thiazole ring and introduces a tetrahydrofuran (oxolane) moiety. Functional Impact: The trifluoromethyl group on the pyrimidine enhances lipophilicity and metabolic stability compared to the target compound’s pyrazole-pyrimidine group . Target Specificity: Both act as purinoreceptor antagonists, but eliapixant’s thiazole and oxolane groups may confer distinct binding kinetics to P2X3 receptors .
Filapixant (3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide) :
Heterocyclic Compounds with Pyridazine/Pyrimidine Motifs
- N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine: Shares a pyridazine-pyrazole scaffold but lacks the benzamide core. Demonstrates antihypertensive and anticholesteremic activity via glycogen synthase kinase 3 inhibition, diverging from the purinoreceptor focus of the target compound .
- 3-(2-(2-(Cyclopropylamino)pyrimidin-5-yl)ethynyl)-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide: Ethynyl linker and imidazole substituent differentiate it from the ether-linked pyridazine in the target compound.
Insecticidal/Acaricidal Benzamide Derivatives
- N-methylacetamide derivatives (e.g., (3.028)) :
Research Findings and Implications
- Limitations: Lack of trifluoromethyl or morpholine groups may reduce metabolic stability relative to eliapixant/filapixant. No direct efficacy data are available in the evidence, necessitating further in vitro/in vivo studies.
Biological Activity
The compound 3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features several notable structural components:
- A pyridazine ring
- A pyrazole moiety
- A benzamide group
The molecular formula is with a molecular weight of approximately 287.32 g/mol. Its unique structure allows for diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N5O2 |
| Molecular Weight | 287.32 g/mol |
| IUPAC Name | This compound |
| SMILES Representation | Cc1ccc(OC2CCN(C(=O)Cn3cccn3)C2)nn1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may exert its effects through the following mechanisms:
- Inhibition of Kinases : The compound has shown potential in inhibiting various kinases, which play critical roles in cancer cell proliferation and survival.
- Modulation of Inflammatory Pathways : It may also influence inflammatory responses, making it a candidate for treating inflammatory diseases.
Biological Activity and Therapeutic Potential
Recent studies have highlighted the anticancer properties of compounds related to this structure. For instance, derivatives with similar pyrazole and pyrimidine structures have demonstrated significant cytotoxicity against various cancer cell lines.
Case Studies
- Anticancer Activity : In a study evaluating pyrazole derivatives, compounds showed IC50 values ranging from 7.4 nM to 49.85 μM against A549 lung cancer cells, indicating strong cytotoxic potential . The specific compound under discussion may exhibit similar or enhanced activity due to its structural complexity.
- Inflammatory Response Modulation : Another study demonstrated that related compounds could inhibit pro-inflammatory cytokines, suggesting that this compound might have applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
Comparative Analysis
Comparing the biological activity of This compound with other similar compounds reveals its unique position in drug development.
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| 3-{[(6-methylpyridazin-3-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine | 12.50 | SF-268 | Kinase inhibition |
| Pyrazole derivative X | 7.4 | A549 | Apoptosis induction |
| Pyrazole carboxamide derivative Y | 49.85 | A549 | Inhibition of cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
